molecular formula C20H21NO3 B8046846 4-Benzyl-3-(3-phenylbutyryl)oxazolidin-2-one

4-Benzyl-3-(3-phenylbutyryl)oxazolidin-2-one

Cat. No.: B8046846
M. Wt: 323.4 g/mol
InChI Key: WRTZIZLYEBYQAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-3-(3-phenylbutyryl)oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the oxazolidinone ring or the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Hydrogen gas with palladium on carbon

    Substitution: Sodium hydride or lithium diisopropylamide (LDA) as bases

Major Products

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of various substituted oxazolidinones

Scientific Research Applications

4-Benzyl-3-(3-phenylbutyryl)oxazolidin-2-one has several applications in scientific research:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Benzyl-3-(3-phenylbutyryl)oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways and molecular targets are still under investigation, but it is believed to modulate biochemical pathways related to cell growth and metabolism .

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzyl-3-(3-phenylpropionyl)oxazolidin-2-one
  • 4-Benzyl-3-(3-phenylacetyl)oxazolidin-2-one
  • 4-Benzyl-3-(3-phenylvaleryl)oxazolidin-2-one

Uniqueness

4-Benzyl-3-(3-phenylbutyryl)oxazolidin-2-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its benzyl and phenylbutyryl groups provide steric and electronic effects that influence its interactions with molecular targets, making it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

4-benzyl-3-(3-phenylbutanoyl)-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-15(17-10-6-3-7-11-17)12-19(22)21-18(14-24-20(21)23)13-16-8-4-2-5-9-16/h2-11,15,18H,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRTZIZLYEBYQAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)N1C(COC1=O)CC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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